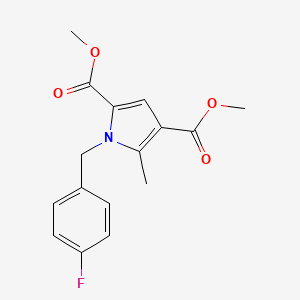

dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based compound featuring a 4-fluorobenzyl substituent at the 1-position, a methyl group at the 5-position, and two methyl ester moieties at the 2- and 4-positions. Pyrrole derivatives are notable for their aromatic heterocyclic structure, which confers unique electronic properties and reactivity.

Properties

IUPAC Name |

dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4/c1-10-13(15(19)21-2)8-14(16(20)22-3)18(10)9-11-4-6-12(17)7-5-11/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKOSMWDWCMNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CC2=CC=C(C=C2)F)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331320 | |

| Record name | dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818861 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866142-66-7 | |

| Record name | dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrrole derivative.

Esterification: The final step involves esterification, where the carboxylic acid groups on the pyrrole ring are converted to ester groups using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyrrole oxides.

Reduction: Alcohol derivatives of the original ester groups.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The ester groups may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrole vs. Indole/Indazole Derivatives

- FUB-144 (Indole Derivative): Features a 4-fluorobenzyl group on an indole core, paired with a tetramethylcyclopropyl ketone.

- FUB-AMB (Indazole Derivative) : Substitutes the indole nitrogen with an indazole, enhancing metabolic stability due to reduced oxidative susceptibility. The methyl ester valinate side chain in FUB-AMB contrasts with the target’s simpler methyl esters .

Quinoline Derivatives

- Compound 10 (Quinoline): Incorporates a 4-fluorobenzyl group on a quinoline scaffold. The extended conjugation of quinoline improves UV absorption and fluorescence properties, relevant in diagnostic probes.

Substituent Effects

| Feature | Target Compound | FUB-144 (Indole) | Compound 10 (Quinoline) |

|---|---|---|---|

| Aromatic Core | Pyrrole | Indole | Quinoline |

| Fluorinated Group | 4-Fluorobenzyl (1-position) | 4-Fluorobenzyl (1-position) | 4-Fluorobenzyl (1-position) |

| Additional Groups | 5-Methyl; 2,4-diesters | Tetramethylcyclopropyl ketone | Adamantyl carboxamide |

| Polarity | Moderate (esters) | Low (hydrophobic ketone) | Moderate (carboxamide) |

| Hypothetical Bioactivity | Enzyme inhibition (lipophilic pockets) | Cannabinoid receptor binding | Antiviral/antibacterial targets |

Metabolic and Pharmacokinetic Trends

- Ester vs. Amide Stability : The target’s methyl esters are prone to hydrolysis by esterases, limiting half-life compared to carboxamide-containing analogs like FUB-AKB-48 .

- Fluorine Impact : The 4-fluorobenzyl group in all compared compounds enhances membrane permeability and resistance to cytochrome P450 oxidation, a common strategy in drug design .

Biological Activity

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 866142-66-7) is a synthetic compound belonging to the class of pyrrole derivatives. Its structure features a pyrrole ring with two ester functionalities and a fluorobenzyl substituent, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research applications.

Chemical Structure and Properties

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is characterized by the following structural formula:

- Molecular Formula : C16H16FNO4

- Molecular Weight : 305.30 g/mol

- CAS Number : 866142-66-7

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

Target Interactions

Pyrrole derivatives, including dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate, are known to interact with various biological targets. They exhibit a range of activities such as:

- Antiviral Activity : Pyrrole derivatives have shown efficacy against several viral infections.

- Anticancer Properties : These compounds can induce apoptosis in cancer cells through various signaling pathways.

- Anti-inflammatory Effects : They modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biochemical Pathways

The exact biochemical pathways influenced by dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate are not fully elucidated. However, studies indicate that it may affect:

- Cell Signaling Pathways : By modulating kinases and transcription factors involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Production : Influencing oxidative stress responses in cells.

Anticancer Activity

A study investigated the anticancer potential of dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

Antimicrobial Properties

Another research highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

In Vivo Studies

In vivo studies using animal models have shown that dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate significantly reduces tumor growth in xenograft models. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups.

Comparison with Similar Compounds

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other pyrrole derivatives to highlight its unique properties.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | Moderate | Moderate | Apoptosis induction |

| Dimethyl 1-(phenylmethyl)-5-methylpyrrole-2,4-dicarboxylate | High | Low | Cell cycle arrest |

| Methyl 2,5-dimethylpyrrole derivatives | Low | High | ROS modulation |

Q & A

Q. Table 1: Synthesis Optimization via DoE

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | Ethanol, DCM | Ethanol (reflux) | +85% |

| Catalyst | H₂SO₄, p-TsOH | p-TsOH (0.5 eq) | +15% |

Q. Table 2: Biological Activity of Analogous Compounds

| Compound | Activity (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| Diethyl 3,5-dimethyl-pyrrole-2,4-dicarboxylate | 12 µM (MCF-7) | MTT assay |

Key Considerations for Researchers

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay teams to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.